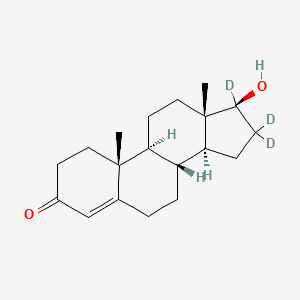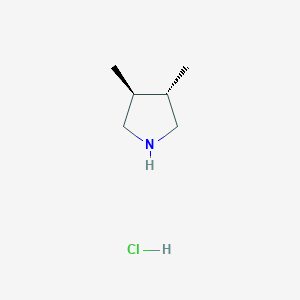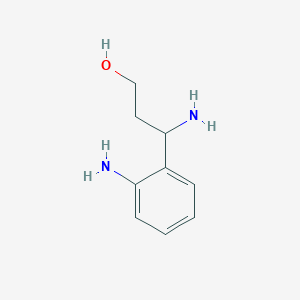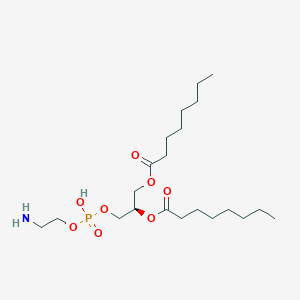
Testosterone-16,16,17-D3
Descripción general
Descripción
Testosterone-16,16,17-D3 is a stable-labeled internal standard for testosterone testing or isotope dilution methods . It is used in sports testing, urine drug testing, or diagnostic testing by LC-MS/MS or GC/MS . Testosterone, a hormone from the androgen group, is an important sex hormone and anabolic steroid used as a performance-enhancing drug .
Molecular Structure Analysis
The molecular formula of Testosterone-16,16,17-D3 is C19 2H3 H25 O2 . This indicates that it is a derivative of testosterone, with three deuterium atoms replacing three hydrogen atoms at positions 16, 16, and 17 .Chemical Reactions Analysis
Testosterone-16,16,17-D3, like testosterone, is converted by 5α-reductase in androgen-dependent target tissues to 5α-dehydrotestosterone, which is required for normal male sexual differentiation . It is also converted by aromatization to Estradiol .Physical And Chemical Properties Analysis
Testosterone-16,16,17-D3 is a liquid at room temperature . It is available in concentrations of 100 μg/mL in acetonitrile . It is suitable for gas chromatography (GC) and liquid chromatography (LC) techniques .Aplicaciones Científicas De Investigación
- Methodology : Researchers employ gas chromatography (GC) or liquid chromatography-mass spectrometry (LC-MS) to measure testosterone levels, using Testosterone-d3 as an internal standard .
Hormone Replacement Therapy (HRT) and Androgen Deficiency
Vitamin D and Testosterone Relationship
Mecanismo De Acción
Target of Action
Testosterone-d3, also known as Testosterone-16,16,17-D3, primarily targets the androgen receptors . These receptors are nuclear receptors that bind androgenic hormones like testosterone and dihydrotestosterone . The role of these receptors is to induce gene expression that leads to the growth and development of masculine sex organs and secondary sexual characteristics .
Mode of Action
Testosterone-d3 interacts with its targets, the androgen receptors, by antagonizing them . Once bound, the receptor/ligand complex localizes to the nucleus and acts as a DNA binding transcription factor, regulating gene expression . This interaction results in changes that cause the growth and development of masculine sex organs and secondary sexual characteristics .
Biochemical Pathways
Testosterone-d3 affects several biochemical pathways. It is involved in the conversion of cholesterol into androgens . More than 95% of testosterone is secreted by the testis, which produces approximately 6–7 mg per day . The metabolic steps required for the conversion of cholesterol into androgens take place in approximately 500 million Leydig cells that constitute only a few percent of the total testicular volume .
Pharmacokinetics
The pharmacokinetics of testosterone, including its bioavailability, metabolism, biological half-life, and other parameters, differ by route of administration . The oral route is subject to a high first-pass effect, which results in high levels of testosterone in the liver and consequent hepatic androgenic effects, as well as low potency due to first-pass metabolism in the intestines and liver into metabolites like dihydrotestosterone and androgen conjugates .
Result of Action
The molecular and cellular effects of Testosterone-d3’s action are significant. It induces gene expression that leads to the growth and development of masculine sex organs and secondary sexual characteristics . It also has a complex interplay with Vitamin D and androgen metabolism .
Action Environment
Environmental factors can influence the action, efficacy, and stability of Testosterone-d3. For instance, the skin, where the cholesterol precursor, 7-dehydrocholesterol, is converted to vitamin D3 (also called cholecalciferol) by ultraviolet radiation, plays a crucial role . Circulating vitamin D3, both from endogenous biosynthesis and from dietary intake, undergoes two sequential hydroxylation steps to acquire biological activity . This process suggests that environmental factors such as sunlight exposure and diet can influence the levels of Vitamin D3 and, consequently, the levels of testosterone .
Safety and Hazards
Propiedades
IUPAC Name |
(8R,9S,10R,13S,14S,17S)-16,16,17-trideuterio-17-hydroxy-10,13-dimethyl-1,2,6,7,8,9,11,12,14,15-decahydrocyclopenta[a]phenanthren-3-one | |
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C19H28O2/c1-18-9-7-13(20)11-12(18)3-4-14-15-5-6-17(21)19(15,2)10-8-16(14)18/h11,14-17,21H,3-10H2,1-2H3/t14-,15-,16-,17-,18-,19-/m0/s1/i6D2,17D | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
MUMGGOZAMZWBJJ-HZRGXLBSSA-N | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC12CCC3C(C1CCC2O)CCC4=CC(=O)CCC34C | |
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Isomeric SMILES |
[2H][C@]1([C@]2(CC[C@H]3[C@H]([C@@H]2CC1([2H])[2H])CCC4=CC(=O)CC[C@]34C)C)O | |
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C19H28O2 | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID40662202 | |
| Record name | (17beta)-17-Hydroxy(16,16,17-2H3)androst-4-en-3-one | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID40662202 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
291.4 g/mol | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Product Name |
Testosterone-d3 | |
CAS RN |
77546-39-5 | |
| Record name | (17beta)-17-Hydroxy(16,16,17-2H3)androst-4-en-3-one | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID40662202 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
| Record name | (17β)-17-Î?ydroxyandrost-4-en-3-one-d3 | |
| Source | European Chemicals Agency (ECHA) | |
| URL | https://echa.europa.eu/information-on-chemicals | |
| Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |
| Explanation | Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page. | |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.













![1-[4-(Difluoromethoxy)phenyl]propan-1-one](/img/structure/B3025626.png)

![[6-(3,5-Dichlorophenyl)-3-pyridyl]methanol](/img/structure/B3025632.png)
